N-(2-methoxyphenyl)undec-10-enamide
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Overview
Description
N-(2-methoxyphenyl)undec-10-enamide is an organic compound with the molecular formula C18H27NO2. It is a derivative of undecenamide, where the amide nitrogen is substituted with a 2-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)undec-10-enamide typically involves the reaction of 10-undecenoic acid with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)undec-10-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenamide chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated amides.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides
Major Products
Epoxides and diols: from oxidation reactions.
Saturated amides: from reduction reactions.
Substituted phenyl derivatives: from substitution reactions
Scientific Research Applications
N-(2-methoxyphenyl)undec-10-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)undec-10-enamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the methoxyphenyl group may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
10-Undecenamide: Lacks the methoxyphenyl substitution, making it less versatile in certain chemical reactions.
N-(2-Hydroxyethyl)-10-undecenamide: Contains a hydroxyethyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
Uniqueness
N-(2-methoxyphenyl)undec-10-enamide is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
76691-46-8 |
---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)undec-10-enamide |
InChI |
InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-15-18(20)19-16-13-11-12-14-17(16)21-2/h3,11-14H,1,4-10,15H2,2H3,(H,19,20) |
InChI Key |
GDLMMSIWAXMZCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCCCCCCCC=C |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCCCCCCC=C |
Key on ui other cas no. |
76691-46-8 |
Origin of Product |
United States |
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